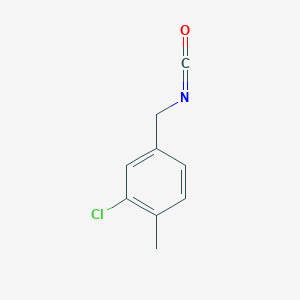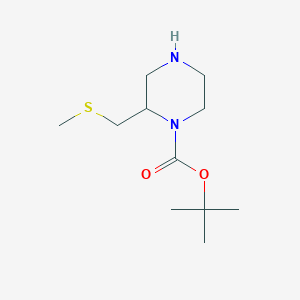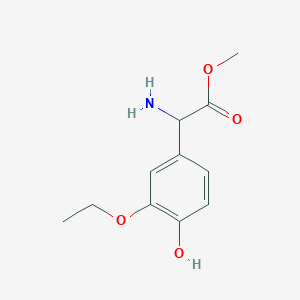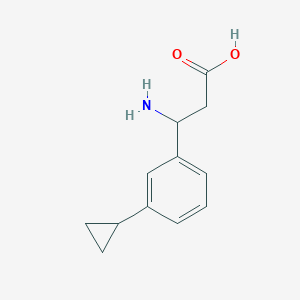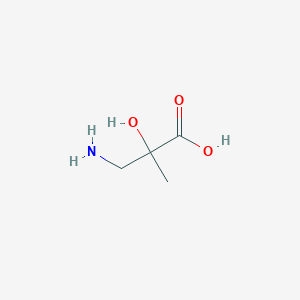
3-Amino-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-2-methylpropanoic acid is a derivative of serine, an amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-2-methylpropanoic acid typically involves the use of serine as a starting material. One common method includes the protection of the amino group followed by hydroxylation at the β-position. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction can produce an amino alcohol .
Scientific Research Applications
3-Amino-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and is studied for its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various biochemical products and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxy-2-methylpropanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets and pathways involved include those related to serine metabolism and protein synthesis .
Comparison with Similar Compounds
2-Amino-3-hydroxy-2-methylpropanoic acid: Another serine derivative with similar properties.
3-Hydroxy-2-methylpropanoic acid: Involved in the breakdown of valine and has similar biochemical roles.
Uniqueness: 3-Amino-2-hydroxy-2-methylpropanoic acid is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its role as a serine derivative also gives it unique properties compared to other similar compounds .
Properties
CAS No. |
76412-53-8 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
3-amino-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-4(8,2-5)3(6)7/h8H,2,5H2,1H3,(H,6,7) |
InChI Key |
ZOUFWABTGGIWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





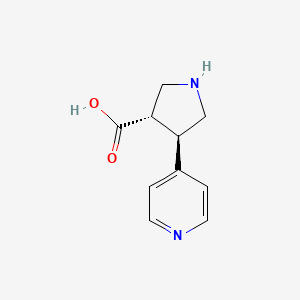
![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)




